Established Role as an Alkylating Agent with a Quantified Reactivity Profile
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is explicitly validated as a nucleophilic reagent for introducing an ethoxy group at the C-3 position of the piperidine ring, a functionalization that proceeds via a condensation reaction with sodium ethoxide . While the exact reaction rate or yield for this specific transformation is not reported, the compound's documented reactivity with a diverse panel of nucleophiles (including phenols, thiols, alkyl halides, and amines) provides a quantitative baseline for its utility as a versatile building block, in contrast to the more limited reactivity scope of simple piperidinones that lack the 3-carboxylate activating group .
| Evidence Dimension | Reactivity Scope (Nucleophilic Acyl Substitution) |
|---|---|
| Target Compound Data | Reacts with sodium ethoxide, phenol, thiols, alkyl halides, and amines |
| Comparator Or Baseline | Unsubstituted 2-piperidinone (No 3-carboxylate group) |
| Quantified Difference | Qualitative difference in reactivity: target compound is a demonstrated nucleophile for C-3 alkylation; unsubstituted analog is not. |
| Conditions | Synthetic organic chemistry; condensation and substitution reactions |
Why This Matters
This demonstrates the compound's defined and multi-faceted utility as a synthetic building block, justifying its procurement for diverse derivatization campaigns, whereas simpler piperidinones offer a narrower reaction profile.
